molecular formula C13H12N6 B12247096 N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

Cat. No.: B12247096
M. Wt: 252.27 g/mol
InChI Key: NURPJYWCSAIWIT-UHFFFAOYSA-N
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Description

N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidine and triazole compounds .

Scientific Research Applications

N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to its specific structural configuration, which combines the properties of both pyrimidine and triazole rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H12N6

Molecular Weight

252.27 g/mol

IUPAC Name

N-benzyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C13H12N6/c1-2-4-11(5-3-1)7-15-12-6-13(17-9-16-12)19-10-14-8-18-19/h1-6,8-10H,7H2,(H,15,16,17)

InChI Key

NURPJYWCSAIWIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=N2)N3C=NC=N3

Origin of Product

United States

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